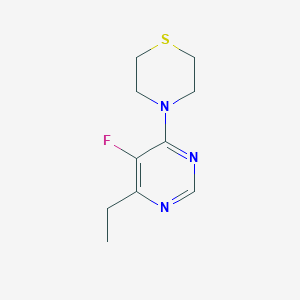

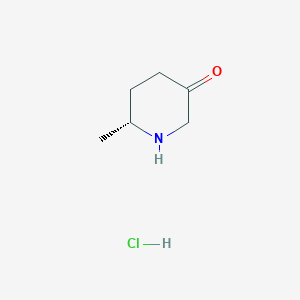

![molecular formula C24H21ClN2O3 B2632787 N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide CAS No. 1321879-48-4](/img/structure/B2632787.png)

N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule is also known as BH3I-1 and is a potent inhibitor of the anti-apoptotic protein Bcl-2. In

科学的研究の応用

Catalytic Carbene/Alkyne Metathesis (CAM)

This compound can be used in Catalytic Carbene/Alkyne Metathesis (CAM) . CAM with readily available and stable materials, such as α-carbonyl diazo compounds, provides an effective approach for the in situ generation of vinyl carbene intermediates . This process is difficult to directly access with other carbene precursors .

Synthesis of α,β-Unsaturated Carbonyl Compounds

The compound can be used in the synthesis of α,β-unsaturated carbonyl compounds . These compounds are key building blocks in organic chemistry . Carbonylation reactions represent an atom-efficient tool box to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products .

Anti-HIV Activity

Some derivatives of the compound have been synthesized and screened for their anti-HIV activity . These compounds were tested against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .

Enzymatic Chemo- and Enantioselective Synthesis

The compound can be used in the enzymatic chemo- and enantioselective synthesis of ®-(−)-N-benzyl-3-(benzylamino)butanamide . This process is influenced by the nature of the solvent medium .

Protection/Deprotection of Amino Groups

The compound can be used for the protection/deprotection of amino groups . The chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .

Catalytic Asymmetric Tsuji–Trost α−Benzylation Reaction

The compound can be used in the catalytic asymmetric Tsuji–Trost α−benzylation reaction . This reaction can be used to synthesize benzylic compounds and enable new applications of this named reaction in organic synthesis .

特性

IUPAC Name |

N-[(E)-3-(benzylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O3/c1-30-19-13-11-17(12-14-19)15-22(24(29)26-16-18-7-3-2-4-8-18)27-23(28)20-9-5-6-10-21(20)25/h2-15H,16H2,1H3,(H,26,29)(H,27,28)/b22-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBYXONIKLKJJC-PXLXIMEGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-allyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2632704.png)

![4-(diethylsulfamoyl)-N-[4-[[4-[[4-(diethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2632710.png)

![1-(3,4-Dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2632717.png)

![N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2632720.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2632721.png)

![1-{[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2632722.png)

![2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2632725.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2632726.png)

![2-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2632727.png)